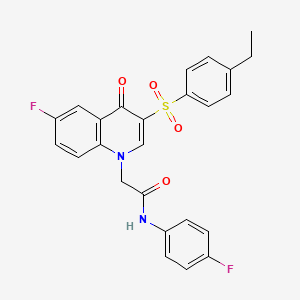
2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H20F2N2O4S and its molecular weight is 482.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide, also known by its CAS number 895650-13-2, has garnered attention in pharmacological research due to its potential biological activity. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H20F2N2O4S with a molecular weight of 482.5 g/mol. The structure features a quinolinone core, which is significant for its interaction with various biological targets. The presence of the sulfonyl group and fluorinated phenyl rings enhances its binding affinity and specificity towards certain receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C25H20F2N2O4S |
| Molecular Weight | 482.5 g/mol |
| CAS Number | 895650-13-2 |
The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets. The quinoline core can modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects. Studies suggest that the compound may act as an inhibitor of certain transporters and receptors involved in neurotransmission and metabolic pathways.
Biological Activity
- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The sulfonyl group may enhance the lipophilicity and membrane permeability, facilitating better interaction with microbial cells.
- Anticancer Properties : Some studies have reported that compounds similar to this one demonstrate cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in cancer cells while sparing normal cells is a crucial area of investigation.
- Neuropharmacological Effects : Preliminary data suggest that the compound may influence dopaminergic pathways, which could be beneficial in treating disorders such as Parkinson's disease or schizophrenia. Its potential as a dopamine transporter (DAT) inhibitor has been explored, indicating a role in modulating neurotransmitter levels.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of quinoline derivatives. Modifications on the phenyl rings and the sulfonyl moiety can significantly impact potency and selectivity:
| Compound Variant | DAT Affinity (Ki) | Remarks |
|---|---|---|
| Parent Compound | 230 nM | Initial baseline for comparison |
| Modified Variant | 23 nM | Improved affinity; lower metabolic stability |
The above table illustrates how structural modifications can lead to enhanced binding affinities at DAT, impacting the overall efficacy of the compound.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
- Neuropharmacological Assessment : In vitro studies showed that derivatives exhibited reduced psychostimulant behaviors while effectively blocking DAT, indicating their potential use in treating substance use disorders without the associated side effects commonly seen with traditional stimulants.
特性
IUPAC Name |
2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O4S/c1-2-16-3-10-20(11-4-16)34(32,33)23-14-29(22-12-7-18(27)13-21(22)25(23)31)15-24(30)28-19-8-5-17(26)6-9-19/h3-14H,2,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFFNNTYRKLSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














